Difucosyllacto-N-hexaose a
Description
Contextualization within Human Milk Oligosaccharides (HMOs)
Human Milk Oligosaccharides (HMOs) represent the third most abundant solid component in human milk, following lactose (B1674315) and lipids. mdpi.com They are a diverse group of complex sugars that play a crucial role in infant health and development. lookchem.com DFLNHa is a notable member of the vast family of over 200 identified HMOs. nih.gov The composition and concentration of HMOs, including DFLNHa, can vary among individuals, influenced by genetic factors such as the mother's secretor status. mdpi.commdpi.com For instance, higher concentrations of difucosyllacto-N-hexaose (DFLNH) have been observed in the milk of non-secretor mothers. mdpi.com These complex carbohydrates are recognized for their potential biological activities, including immunomodulatory and anti-inflammatory effects, which are subjects of ongoing research. lookchem.com
Structural Classification as a Fucosylated Oligosaccharide
Difucosyllacto-N-hexaose a is classified as a fucosylated neutral oligosaccharide. glyxera.com Its structure is built upon a core backbone of other sugar units, which is then modified by the addition of fucose molecules. Specifically, DFLNHa is a di-fucosylated, non-sialylated human milk oligosaccharide with a type 1 core (Galβ1-3GlcNAc). glyxera.com The presence of fucose, a deoxyhexose sugar, is a key characteristic of this compound, contributing to its unique properties and biological interactions. cymitquimica.com The fundamental monosaccharide building blocks of HMOs like DFLNHa include D-glucose (Glc), D-galactose (Gal), N-acetyl-D-glucosamine (GlcNAc), and L-fucose (Fuc). nih.gov
Isomeric Forms and Structural Distinctions
The complexity of HMOs is exemplified by the existence of numerous isomers, which have the same chemical formula but different structural arrangements. This compound is part of a group of isomers that includes Difucosyllacto-N-hexaose b (DFLNHb), Difucosyllacto-N-hexaose c (DFLNHc), Difucosyl-para-lacto-N-hexaose I, and Difucosyl-para-lacto-N-hexaose II. nih.govbiosynth.comchemsynlab.comucdavis.edu These isomers can be differentiated by advanced analytical techniques such as ion mobility mass spectrometry. researchgate.netwaters.com
The structural distinctions between these isomers lie in the linkage positions of the fucose residues and the arrangement of the core oligosaccharide chain. For example, DFLNHa has a specific arrangement of fucose units attached to a lacto-N-hexaose backbone. glyxera.comebi.ac.uk In contrast, other isomers like DFLNHb and DFLNHc have different fucosylation patterns. biosynth.comdextrauk.comisosep.com The table below summarizes the key known isomers and their structural characteristics.
| Isomer Name | Abbreviation | Core Structure Type | Noteworthy Structural Features |
| This compound | DFLNHa | Type 1 Core (Galβ1-3GlcNAc) | A di-fucosylated, non-sialylated neutral octasaccharide. glyxera.com |
| Difucosyllacto-N-hexaose b | DFLNHb | Not explicitly stated | A neutral octasaccharide found in human milk. biosynth.com |
| Difucosyllacto-N-hexaose c | DFLNHc | Not explicitly stated | An oligosaccharide found in human milk with reported anti-inflammatory effects. biosynth.comcymitquimica.com |
| Difucosyl-para-lacto-N-hexaose I | Not explicitly stated | Not explicitly stated | A branched oligosaccharide. chemsynlab.com |
| Difucosyl-para-lacto-N-hexaose II | DFpLNH II | Not explicitly stated | A linear octasaccharide also referred to as Dimeric Lewis a-Lewis x. chemsynlab.com |
| Lacto-N-difucohexaose I | LNDFH I | Type 1 Core (Galβ1-3GlcNAc) | A di-fucosylated, non-sialylated neutral hexasaccharide. glyxera.com |
| Lacto-N-difucohexaose II | LNDFH II | Type 1 Core (Galβ1-3GlcNAc) | A di-fucosylated, non-sialylated neutral hexasaccharide. glyxera.com |
These structural variations are significant as they can influence the biological functions of the oligosaccharides, including their interactions with proteins and their role in modulating gut microbiota. cymitquimica.com
Properties
CAS No. |
125091-31-8 |
|---|---|
Molecular Formula |
C52H88N2O39 |
Origin of Product |
United States |
Biological Occurrence and Determinants of Difucosyllacto N Hexaose a Abundance
Presence in Human Milk Across Lactation Stages
The composition of human milk is dynamic, adapting to the changing nutritional and developmental needs of the infant. The concentration of many HMOs, including DFLNHa, varies significantly from the initial postpartum period through mature lactation.
A study conducted on a Chinese population specifically identified difucosyl-lacto-N-hexaose (DFLNH[a]) as one of the oligosaccharides that showed a gradual downward trend across three stages of lactation. mdpi.com This dynamic change underscores the tailored nutritional composition of human milk over time.
Influence of Maternal Genetic Factors on Biosynthesis
The synthesis of DFLNHa is intricately linked to maternal genetic factors, particularly the expression of specific enzymes that build these complex sugar structures. The presence of fucose, a key component of DFLNHa, is determined by the activity of fucosyltransferase enzymes.
Secretor Status and Fucosyltransferase Enzyme Activity (e.g., FUT2, FUT3)
The biosynthesis of DFLNHa is dependent on the maternal "Secretor" status, which is determined by the functionality of the fucosyltransferase 2 (FUT2) gene. researchgate.netnih.gov Individuals with a functional FUT2 gene are known as "secretors" and are able to synthesize α1,2-fucosylated HMOs. researchgate.netmilkgenomics.org DFLNHa is an α(1,2)-fucosylated HMO, meaning its synthesis relies on the activity of the FUT2 enzyme. researchgate.netnih.gov Consequently, DFLNHa is typically found in the milk of secretor mothers. researchgate.netnih.gov
The fucosyltransferase 3 (FUT3) gene, also known as the Lewis gene, is responsible for α1,3/4-fucosylation. researchgate.netwikipedia.org The interplay between FUT2 and FUT3 activity leads to the production of a diverse array of fucosylated HMOs. For instance, the synthesis of some difucosylated structures can involve the action of both enzymes. frontiersin.org Based on the activity of FUT2 and FUT3, mothers can be categorized into different phenotypes (e.g., Se+Le+, Se-Le+), which dictates the specific profile of fucosylated HMOs in their milk. mdpi.comnih.gov The presence of DFLNHa is a key indicator used in phenotyping milk samples to determine the secretor status of the mother. researchgate.netnih.govescholarship.org
Table 1: Influence of FUT2 and FUT3 on Fucosylated HMOs
| Enzyme | Gene | Function | Impact on DFLNHa |
|---|---|---|---|
| α1-2-fucosyltransferase | FUT2 (Secretor gene) | Adds fucose in an α1-2 linkage to a galactose residue. | Essential for the synthesis of DFLNHa. Mothers with an inactive FUT2 gene (non-secretors) do not produce significant amounts of DFLNHa. |
| α1-3/4-fucosyltransferase | FUT3 (Lewis gene) | Adds fucose in an α1-3 or α1-4 linkage to a glucose or N-acetylglucosamine residue. | Contributes to the overall diversity of fucosylated HMOs. The combined activity with FUT2 can lead to various difucosylated structures. |
Geographic and Environmental Variations in Human Milk Composition
The composition of human milk, including its HMO profile, exhibits significant variation across different global populations. researchgate.netnih.govnih.gov This geographical diversity is, in large part, a reflection of the varying prevalence of maternal genetic traits, such as secretor status, in different ethnic groups.
Studies analyzing milk samples from diverse locations have revealed distinct patterns in the proportion of secretor and non-secretor mothers. For example, a higher proportion of phenotypic secretors has been observed in South American populations, with rates around 100% in Bolivia, 97% in Peru, and 90% in Brazil. researchgate.netnih.gov In contrast, cohorts from Africa have shown a lower proportion of secretors, with rates of approximately 63% in South Africa and 64% in The Gambia. researchgate.netnih.gov
Since the presence of DFLNHa is dependent on the mother being a secretor, these geographic differences in the prevalence of the secretor phenotype directly influence the likelihood of DFLNHa being a component of maternal milk in these populations. Furthermore, even among secretors, the concentration of specific HMOs can vary by geographical location, suggesting that environmental factors may also play a role in regulating their synthesis. nih.govfrontiersin.org
Table 2: Geographic Variation in Secretor Phenotype Prevalence
| Region/Country | Approximate Percentage of Secretor Mothers | Implication for DFLNHa Presence |
|---|---|---|
| Bolivia | ~100% | High |
| Peru | ~97% | High |
| Brazil | ~90% | High |
| Argentina | ~85% | High |
| Malawi | ~75% | Moderate |
| The Gambia | ~64% | Lower |
| South Africa | ~63% | Lower |
Mechanistic Biological Roles of Difucosyllacto N Hexaose a
Modulation of Gut Microbiota Composition and Function
Difucosyllacto-N-hexaose a, a di-fucosylated neutral human milk oligosaccharide with a type 1 core (Galβ1-3GlcNAc), plays a pivotal role in shaping the infant gut microbiome. glyxera.com Its structure makes it resistant to digestion by the infant's own enzymes, allowing it to reach the colon intact where it exerts its biological effects. nih.govnih.gov
Selective Prebiotic Activity for Commensal Bacteria (e.g., Bifidobacterium species)
This compound functions as a selective prebiotic, fostering the growth of beneficial commensal bacteria, most notably species of the genus Bifidobacterium. nih.govresearchgate.net These bacteria are uniquely equipped with the necessary glycosyl hydrolases to break down and utilize complex HMOs like this compound for energy. nih.govnih.gov
Several studies have demonstrated that fucosylated HMOs, the category to which this compound belongs, are preferentially consumed by specific strains of bifidobacteria, such as Bifidobacterium longum and Bifidobacterium breve. nih.govnih.gov For instance, B. longum subspecies infantis possesses a specific gene cluster that enables it to efficiently metabolize a wide variety of HMOs. nih.gov This selective utilization provides a competitive advantage to these beneficial microbes, allowing them to dominate the infant gut ecosystem. soundbitesrd.com The presence of fucosylated HMOs in human milk is strongly associated with a bifidobacteria-rich gut microbiota in breastfed infants. nih.gov
In vitro fermentation studies have shown that supplementation with major HMOs, including fucosylated oligosaccharides, leads to a significant increase in the proportion of Bifidobacterium spp. in cultured infant microbiota. researchgate.netnih.gov This bifidogenic effect is a hallmark of the prebiotic activity of compounds like this compound.
Influence on Microbial Diversity and Richness
The selective promotion of specific bacterial groups by this compound helps to establish a healthy, stable gut community. Studies have shown that the composition of HMOs in mother's milk, including fucosylated variants, is associated with specific gut microbiota patterns in their infants. nih.govresearchgate.net For example, certain fucosylated HMOs have been positively associated with the relative abundance of Bifidobacterium bifidum and Bifidobacterium breve. nih.gov By fostering these key species, this compound indirectly influences the entire microbial network, contributing to a balanced and resilient gut ecosystem.
Impact on Bacterial Metabolism and Metabolite Production (e.g., Short-Chain Fatty Acids)
The fermentation of this compound by commensal bacteria, particularly bifidobacteria, results in the production of crucial metabolites, most notably short-chain fatty acids (SCFAs). researchgate.netnih.gov SCFAs, such as acetate, propionate, and butyrate (B1204436), have numerous benefits for the host.
The production of SCFAs and lactate (B86563) from HMO fermentation leads to a significant reduction in the pH of the gut environment. nih.govoup.com This acidification creates conditions that are unfavorable for the growth of many potential pathogens, such as certain species of Escherichia and Clostridium perfringens, thereby providing indirect protection against infection. researchgate.netnih.gov Butyrate, in particular, serves as the primary energy source for colonocytes, the cells lining the colon, and plays a role in maintaining gut barrier integrity. nih.gov
Research has shown that in vitro fermentation of fucosylated oligosaccharides by strains like B. longum leads to the production of abundant lactate and SCFAs. nih.gov Supplementation with 2'-Fucosyllactose (B36931) (another fucosylated HMO) has been observed to increase butyrate proportions in preclinical models, highlighting the impact of these specific sugars on the metabolic output of the gut microbiota. nih.gov
| Metabolite | Effect | Reference Bacteria | Source |
|---|---|---|---|
| Acetate | Lowers gut pH, inhibits pathogens, energy source for host | Bifidobacterium longum | nih.gov |
| Propionate | Lowers gut pH, involved in host energy regulation | Bifidobacterium longum | nih.gov |
| Butyrate | Primary energy for colonocytes, maintains gut barrier | Bifidobacterium longum | nih.gov |
| Lactate | Significantly decreases gut pH | Bifidobacterium longum | researchgate.netnih.gov |
Anti-adhesive and Antimicrobial Mechanisms
Beyond its prebiotic role, this compound provides direct protection against pathogens through anti-adhesive and antimicrobial mechanisms.
Decoy Receptor Activity Against Pathogen Adhesion (e.g., viruses, bacteria, toxins)
A primary defense mechanism of this compound is its ability to act as a soluble decoy receptor. nih.govresearchgate.net Many pathogens initiate infection by binding to specific glycan structures on the surface of host epithelial cells. nih.gov Fucosylated HMOs like this compound mimic these host cell surface receptors. researchgate.net
Pathogens may bind to these soluble oligosaccharides in the gut lumen instead of attaching to the intestinal wall. researchgate.netresearchgate.net This competitive inhibition effectively prevents the first step of infection—adhesion. researchgate.net Once bound to the HMO, the pathogen is unable to colonize and is subsequently cleared from the digestive system. researchgate.net
This anti-adhesive effect has been demonstrated for a range of pathogens:
Bacteria: Fucosylated HMOs have been shown to inhibit the adhesion of pathogens such as Campylobacter jejuni, enteropathogenic Escherichia coli (EPEC), and Salmonella. nih.govfrontiersin.org
Viruses: Specific fucosylated HMOs can block the binding of noroviruses to their histo-blood group antigen (HBGA) receptors. nih.govfrontiersin.org
Toxins: The stable toxin of enterotoxigenic E. coli has also been shown to be inhibited by α1,2-linked fucosylated glycans. researchgate.net
The structural similarity of this compound to cell surface glycans makes it an effective anti-adhesive agent, providing a crucial line of innate, non-inflammatory defense for the infant. researchgate.net
| Pathogen Type | Specific Pathogen/Toxin | Mechanism of Inhibition | Source |
|---|---|---|---|
| Bacteria | Campylobacter jejuni | Decoy Receptor Activity | nih.govfrontiersin.org |
| Bacteria | Enteropathogenic E. coli (EPEC) | Decoy Receptor Activity | nih.govfrontiersin.org |
| Viruses | Norovirus | Blocks binding to HBGA receptors | nih.govfrontiersin.org |
| Toxins | Stable toxin of enterotoxigenic E. coli | Inhibition of binding to target receptors | researchgate.net |
Inhibition of Biofilm Formation
In addition to preventing initial adhesion, HMOs can also interfere with the formation of biofilms—structured communities of bacteria encased in a self-produced matrix. researchgate.net Biofilms are notoriously resistant to antibiotics and host immune responses.
Studies have shown that HMOs can inhibit biofilm formation by various pathogens, including Streptococcus agalactiae (Group B Streptococcus) and Acinetobacter baumannii. nih.govnih.gov While the native form of some HMOs shows activity, chemical modification can sometimes enhance this effect. For example, converting 2'-fucosyllactose to its β-amine derivative created a novel compound with antibiofilm properties against S. agalactiae. nih.gov The ability of HMOs to disrupt biofilms represents another important antimicrobial strategy, reducing the virulence and persistence of pathogenic bacteria. researchgate.netresearchgate.net
Direct Antimicrobial Properties
This compound (DFLNHa), a neutral fucosylated human milk oligosaccharide (HMO), contributes to the antimicrobial defenses of breast milk. nih.gov While much of the antimicrobial activity of HMOs is indirect, through the modulation of the gut microbiota, there is evidence for direct mechanisms of action. These direct properties primarily involve acting as a soluble decoy receptor and inhibiting the formation of biofilms.
Fucosylated HMOs like DFLNHa can mimic the structure of host cell surface glycans that pathogens use for attachment. nih.gov By binding to pathogens in the gut lumen, DFLNHa can prevent their adhesion to the intestinal epithelium, a critical first step in infection. This anti-adhesive property has been demonstrated for fucosylated HMOs against various pathogens, including Campylobacter jejuni and enteropathogenic E. coli. nih.govmdpi.com
Furthermore, HMOs have been shown to disrupt the formation of bacterial biofilms. news-medical.net Biofilms are communities of microorganisms encased in a protective extracellular matrix, which can increase their resistance to antibiotics and host immune responses. news-medical.net Studies have demonstrated the ability of HMOs to interfere with biofilm formation by pathogens such as Acinetobacter baumannii and Group B Streptococcus. news-medical.net While specific studies on DFLNHa's effect on biofilms are limited, the general activity of fucosylated HMOs suggests a potential role in this area.
It is important to note that the antimicrobial effects of HMOs are often selective, targeting pathogenic bacteria while supporting the growth of beneficial microbes like Bifidobacterium. researchgate.net
Immunomodulatory Effects on Host Systems
This compound, as a component of the diverse family of human milk oligosaccharides (HMOs), plays a significant role in modulating the infant's developing immune system. nih.gov These effects are multifaceted, involving direct interactions with immune cells, regulation of inflammatory responses, support of the mucosal barrier, and shaping of both innate and adaptive immunity, ultimately contributing to immune tolerance.
HMOs, including fucosylated structures like DFLNHa, can directly interact with various immune cells, such as dendritic cells (DCs), macrophages, neutrophils, and lymphocytes. nih.govresearchgate.net These interactions are mediated by specific glycan-binding receptors, or lectins, expressed on the surface of these immune cells. nih.gov
One key receptor involved in these interactions is Toll-like receptor 4 (TLR4), which is known for its role in recognizing bacterial lipopolysaccharides (LPS). nih.gov Certain HMOs can modulate TLR4 signaling. nih.gov For instance, some studies have shown that specific fucosylated HMOs can interact with the TLR4–MD-2–CD14 complex, leading to the activation of downstream signaling pathways and influencing the subsequent immune response, such as promoting a T-helper 2 (Th2) type response. mdpi.com By interacting with receptors like TLR4 on dendritic cells, HMOs can influence the maturation and function of these crucial antigen-presenting cells, thereby shaping the direction of the adaptive immune response. nih.govfrontiersin.org
The table below summarizes the key immune cells and receptors that interact with HMOs, including those with structures similar to DFLNHa.
| Immune Cell | Receptor | General Outcome of Interaction |
| Dendritic Cells | Toll-like receptor 4 (TLR4) | Modulation of cell maturation and cytokine production, influencing T-cell responses. nih.govmdpi.com |
| Macrophages | Lectins | Altered cytokine secretion and phagocytic activity. nih.govfrontiersin.org |
| Neutrophils | Sialic acid-binding immunoglobulin-like lectins (Siglecs) | Regulation of cell activation and apoptosis. frontiersin.org |
| Lymphocytes (T-cells, B-cells) | Galectins | Influence on cell activation, proliferation, and cytokine production. nih.govresearchgate.net |
A significant aspect of the immunomodulatory function of DFLNHa and other HMOs is their ability to regulate the production of cytokines and influence inflammatory pathways. frontiersin.org This regulation is crucial for maintaining immune homeostasis and preventing excessive inflammation in the developing infant gut.
HMOs can modulate the balance between pro-inflammatory and anti-inflammatory cytokines. frontiersin.org For example, studies have shown that certain HMOs can lead to the release of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and the anti-inflammatory cytokine Interleukin-10 (IL-10) from immune cells. frontiersin.org The specific cytokine profile induced can depend on the structure of the HMO and the immune cell type involved.
The interaction of fucosylated HMOs with receptors like TLR4 can trigger intracellular signaling cascades, such as the NF-κB and ERK pathways, which are central to the regulation of inflammatory gene expression. mdpi.com By modulating these pathways, HMOs can help to dampen excessive inflammatory responses to microbial stimuli in the gut. nih.gov Furthermore, some HMOs have been shown to reduce the secretion of pro-inflammatory cytokines like IL-12 and IL-8. frontiersin.org This balanced regulation of cytokine production is vital for the development of a healthy immune system that can effectively respond to pathogens while tolerating commensal bacteria.
DFLNHa and other HMOs contribute significantly to the integrity and function of the mucosal barrier, which is the first line of defense against pathogens in the gut. nih.gov A robust intestinal barrier is essential for preventing the translocation of harmful substances and microorganisms into the bloodstream.
HMOs support the mucosal barrier in several ways. They can directly influence the proliferation and differentiation of intestinal epithelial cells. frontiersin.orgnih.gov For instance, some studies have indicated that neutral HMOs can promote the differentiation of intestinal cells into mature enterocytes, thereby enhancing the digestive and absorptive capacity of the gut. frontiersin.org
Furthermore, HMOs can strengthen the tight junctions between intestinal epithelial cells, which are crucial for maintaining the physical integrity of the barrier. nih.govresearchgate.net They have also been shown to stimulate the production of mucins, the primary protein components of the mucus layer that covers the intestinal epithelium. semanticscholar.org This mucus layer acts as a physical barrier and also provides binding sites for commensal bacteria, preventing them from directly contacting the epithelial cells. By enhancing these key components of the intestinal barrier, HMOs help to protect the infant from infections and reduce intestinal permeability. nih.govresearchgate.net
The presence of DFLNHa and other HMOs in breast milk has a profound influence on the development and maturation of both the innate and adaptive immune systems in infants. nih.gov The neonatal period is a critical window for immune programming, and HMOs are key bioactive components that guide this process.
HMOs contribute to the development of the innate immune system by interacting with innate immune cells like dendritic cells and macrophages, as previously discussed, and by modulating their responses to microbial signals. nih.govfrontiersin.org They also support the integrity of the intestinal barrier, a crucial component of innate defense. nih.gov
In terms of adaptive immunity, HMOs play a role in shaping the T-cell and B-cell responses. frontiersin.org By influencing the function of antigen-presenting cells like dendritic cells, HMOs can steer the differentiation of T-helper cells towards a more balanced Th1/Th2 response, which is important for avoiding an over-reactive immune system. mdpi.com Some studies suggest that HMOs can promote a regulatory T-cell (Treg) response, which is critical for establishing immune tolerance. frontiersin.org Furthermore, HMOs can impact B-cell function and the production of immunoglobulins, which are essential for mucosal immunity. frontiersin.org
The table below outlines the key influences of HMOs on the development of the innate and adaptive immune systems.
| Immune System Branch | Key Effects of HMOs |
| Innate Immunity | - Modulation of innate immune cell function (dendritic cells, macrophages). nih.govfrontiersin.org - Enhancement of mucosal barrier integrity. nih.gov - Regulation of inflammatory responses to microbial stimuli. frontiersin.org |
| Adaptive Immunity | - Shaping of T-cell differentiation and function (e.g., Th1/Th2 balance, Treg promotion). mdpi.comfrontiersin.org - Influence on B-cell responses and immunoglobulin production. frontiersin.org - Promotion of immune tolerance to harmless antigens. frontiersin.org |
A critical function of the developing immune system is to establish tolerance to harmless environmental antigens, such as food proteins and commensal bacteria. DFLNHa and other HMOs are thought to play a significant role in promoting this immune tolerance, thereby potentially reducing the risk of allergic diseases. nih.gov
The mechanisms by which HMOs modulate allergic responses are multifaceted. By promoting a healthy gut microbiota, they indirectly influence immune development and tolerance. nih.gov Directly, HMOs can interact with immune cells to skew the immune response away from an allergic (Th2-dominant) phenotype. frontiersin.org As mentioned, they can promote the development of regulatory T-cells, which are crucial for suppressing allergic inflammation. frontiersin.org
Some studies have investigated the link between specific HMOs and the risk of developing allergies, with some fucosylated HMOs showing a potential protective effect. nih.govnih.gov For example, certain HMO profiles in breast milk have been associated with a lower incidence of IgE-associated eczema in infants. nih.gov The ability of HMOs to strengthen the gut barrier is also important in allergy prevention, as a "leaky" gut can allow for the increased passage of allergens into the bloodstream, potentially triggering an allergic response. researchgate.net
Synthetic and Chemoenzymatic Approaches for Difucosyllacto N Hexaose a Production
Chemical Synthesis Methodologies
The total chemical synthesis of complex oligosaccharides like Difucosyllacto-N-hexaose a is a formidable task due to the need for precise control over stereochemistry at each glycosidic linkage and the requirement for a multi-step protecting group strategy. nih.gov While the specific total synthesis of this compound has not been extensively detailed in publicly available literature, the general principles of chemical oligosaccharide synthesis are well-established and would be applied.
A convergent strategy is often employed for the synthesis of complex branched oligosaccharides. nih.govrsc.orgresearchgate.net This would involve the independent synthesis of smaller, protected monosaccharide and oligosaccharide building blocks, which are then strategically coupled to assemble the final hexasaccharide backbone. The synthesis of the core Lacto-N-hexaose structure would be a critical first phase. Subsequently, the two fucose units would be introduced at the desired positions. This fucosylation step requires highly stereoselective methods to ensure the formation of the correct α-anomers.
Key considerations in the chemical synthesis of such a molecule include the choice of glycosyl donors (e.g., trichloroacetimidates, thioglycosides, or glycosyl halides) and acceptors, as well as the activating reagents. The strategic use of orthogonal protecting groups is paramount to allow for the selective deprotection of specific hydroxyl groups for subsequent glycosylation.
Table 1: Key Steps in a Hypothetical Chemical Synthesis of this compound
| Step | Description | Key Challenges |
| 1. Building Block Synthesis | Preparation of protected monosaccharide units of L-fucose, D-galactose, N-acetyl-D-glucosamine, and D-glucose with appropriate leaving groups and protecting groups. | Achieving high yields and stereoselectivity. |
| 2. Core Structure Assembly | Convergent synthesis of the protected Lacto-N-hexaose backbone through sequential glycosylation reactions. | Ensuring correct glycosidic linkages (β1-3, β1-6, β1-4) and anomeric control. |
| 3. Fucosylation | Introduction of the two L-fucose units at the specific hydroxyl groups of the core structure. | Achieving high α-selectivity in the fucosylation reactions. |
| 4. Global Deprotection | Removal of all protecting groups to yield the final this compound. | Ensuring complete deprotection without affecting the glycosidic linkages. |
| 5. Purification | Purification of the final product from reaction byproducts and isomers using chromatographic techniques. | Separating the target molecule from structurally similar isomers. |
Enzymatic Synthesis Strategies
Enzymatic synthesis offers a powerful alternative to chemical methods, leveraging the high specificity and stereoselectivity of glycosyltransferases to construct complex oligosaccharides under mild reaction conditions. While a specific enzymatic synthesis for this compound is not detailed, the synthesis of its isomer, Lacto-N-difucohexaose I (LNDFH I), provides a well-documented example of such a strategy. nih.gov This process involves a sequential, multi-enzyme approach starting from lactose (B1674315).
Table 2: Enzymatic Synthesis of Lacto-N-difucohexaose I (an isomer of this compound)
| Step | Substrate | Enzyme | Product | Yield |
| 1 | Lactose | β-1,3-N-acetylglucosaminyltransferase | Lacto-N-triose II | 44% |
| 2 | Lacto-N-triose II | β-1,3-galactosidase | Lacto-N-tetraose (LNT) | 22% |
| 3 | Lacto-N-tetraose (LNT) | Fucosyltransferase I (FUT1) | Fucosyl-Lacto-N-tetraose | 71% |
| 4 | Fucosyl-Lacto-N-tetraose | Fucosyltransferase III (FUT3) | Lacto-N-difucohexaose I | 85% |
Chemoenzymatic Synthesis Combinations
Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic methods to achieve efficient and scalable production of complex oligosaccharides. nih.govnih.govrsc.orgresearchgate.net A common strategy, known as "core synthesis/enzymatic extension" (CSEE), involves the chemical synthesis of a core oligosaccharide structure, which is then further elaborated using specific glycosyltransferases. nih.gov This approach is particularly useful for producing a library of diverse HMOs from a limited number of chemically synthesized core structures.
In the context of this compound, a chemoenzymatic approach would likely involve the chemical synthesis of the Lacto-N-hexaose core. This chemically synthesized backbone would then serve as an acceptor for enzymatic fucosylation. Two different fucosyltransferases would be employed to introduce the fucose residues at the specific positions required for the "a" isomer. The use of enzymes in the final steps circumvents the challenges associated with regioselective chemical fucosylation and the need for extensive protecting group manipulations. This strategy allows for a more convergent and potentially higher-yielding synthesis of the final product.
Derivatization for Functional and Analytical Studies (e.g., fluorescent dye labeling)
To facilitate the detection and quantification of this compound in complex biological samples and for use in functional assays, derivatization with a fluorescent label is a common practice. nih.govfrontiersin.org The most widely used method for fluorescently labeling reducing oligosaccharides is reductive amination. nih.govfrontiersin.orgresearchgate.net This reaction involves the covalent attachment of a fluorescent tag containing a primary amine group to the anomeric carbon at the reducing end of the oligosaccharide.
A variety of fluorescent dyes are available for this purpose, with 2-aminobenzamide (B116534) (2-AB) and 2-aminobenzoic acid (2-AA) being among the most common. nih.govoup.comresearchgate.net The labeling process enhances the sensitivity of detection, allowing for the analysis of small quantities of the oligosaccharide.
The fluorescently labeled this compound can then be analyzed by various techniques, including high-performance liquid chromatography (HPLC) with fluorescence detection, and capillary electrophoresis with laser-induced fluorescence (CE-LIF). nih.gov These methods provide high resolution and sensitivity for the separation and quantification of different HMO isomers.
Table 3: Common Fluorescent Dyes for Oligosaccharide Labeling
| Fluorescent Dye | Abbreviation | Common Analytical Technique |
| 2-Aminobenzamide | 2-AB | HPLC-FLD, CE-LIF |
| 2-Aminobenzoic acid | 2-AA | HPLC-FLD, CE-LIF |
| 8-Aminopyrene-1,3,6-trisulfonic acid | APTS | CE-LIF |
| 2-Aminoacridone | AMAC | HPLC-FLD, CE-LIF |
Advanced Analytical Methodologies for Difucosyllacto N Hexaose a Characterization and Quantification
Chromatographic Techniques
Chromatographic methods are fundamental for the separation of DFLNHa from the complex mixture of other HMOs. These techniques exploit subtle differences in the physicochemical properties of the molecules to achieve resolution.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of HMOs. For the separation of complex fucosylated oligosaccharides like DFLNHa, porous graphitized carbon (PGC) columns are particularly effective. nih.gov The use of ultrahigh temperature (UHT) HPLC with PGC columns enhances the resolution of isomeric multifucosylated HMOs. nih.gov For instance, a preparative-scale PGC-HPLC system operating at elevated temperatures has been successfully used to separate and purify isomeric HMOs, including difucosylated species. nih.gov
Normal-phase HPLC on amino-bonded silica columns has also been employed for both analytical and preparative separations of lacto-N-hexaose and its fucosylated derivatives. nih.gov The identity of the core structures can be verified by HPLC analysis of the products after fucosidase digestion. nih.gov
Table 1: HPLC Systems for HMO Analysis
| Column Type | Mobile Phase | Detection Method | Application |
|---|---|---|---|
| Porous Graphitized Carbon (PGC) | Acetonitrile/Water with modifier | Mass Spectrometry (MS) | High-resolution separation of isomeric HMOs nih.gov |
Capillary Electrophoresis (CE) offers high resolving power and sensitivity for the analysis of oligosaccharide mixtures. frieslandcampinainstitute.com For the analysis of neutral HMOs like DFLNHa, derivatization with a fluorophore such as 9-aminopyrene-1,4,6-trisulfonate (APTS) or 8-aminonaphtalene-1,3,6-trisulfonate is common, enabling sensitive detection by laser-induced fluorescence (LIF). frieslandcampinainstitute.com This labeling provides a charge to the neutral sugars, which is necessary for their electrophoretic separation. sciex.com
CE has demonstrated the ability to separate isomeric HMO standards, highlighting its utility in distinguishing between structurally similar molecules. frieslandcampinainstitute.com The use of borate-containing buffer systems in CE can further enhance the separation of certain isomers by forming borate-diol complexes. sciex.com
Mass Spectrometry-Based Profiling
Mass spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of HMOs, providing detailed information on molecular weight and fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of large, non-volatile molecules like HMOs. Negative-ion ESI-MS/MS is particularly valuable for the analysis of both linear and branched sequences of neutral oligosaccharides. nih.gov By analyzing the fragmentation patterns of singly and doubly charged deprotonated molecular ions, it is possible to assign the sequences of complex HMOs. nih.gov For highly branched and multifucosylated HMOs, multi-stage tandem mass spectrometry (MSn) may be required to fully elucidate the structure. nih.gov
Time-of-Flight (TOF) mass spectrometry is often coupled with liquid chromatography to provide high-resolution mass data. An HPLC-Chip/TOF-MS system, utilizing a microfluidic chip packed with porous graphitized carbon, has been used for the detailed profiling of HMOs. researchgate.net This setup allows for the separation and sensitive detection of a wide range of HMO structures. The accurate mass measurements provided by TOF-MS are crucial for the confident identification of compounds like DFLNHa from complex biological samples. researchgate.net
The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a powerful platform for comprehensive glycan analysis. Targeted semi-quantitative analysis of HMOs can be performed using multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer. nih.govescholarship.org This approach offers high sensitivity and specificity for the quantification of known HMOs.
Label-free LC-MS methods have also been developed for the relative quantification of N- and O-glycans in human milk, demonstrating the versatility of this platform. mdpi.com For structural characterization, LC-MS/MS analysis provides fragmentation data that can be used to determine the sequence and linkage of monosaccharide units within an oligosaccharide. mdpi.com
Table 2: Mass Spectrometry Parameters for HMO Analysis
| Ionization Method | Mass Analyzer | Key Application |
|---|---|---|
| Electrospray Ionization (ESI) | Quadrupole, Ion Trap | Structural sequencing of branched oligosaccharides nih.gov |
| Electrospray Ionization (ESI) | Time-of-Flight (TOF) | High-resolution mass determination and profiling researchgate.net |
Spectroscopic Characterization (e.g., Nuclear Magnetic Resonance, X-ray Crystallography)
Spectroscopic methods provide unparalleled insight into the molecular structure of complex carbohydrates like Difucosyllacto-N-hexaose a at an atomic level.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of human milk oligosaccharides (HMOs). One-dimensional (1D) and two-dimensional (2D) NMR experiments performed on isolated this compound can provide a wealth of information.
Proton (¹H) NMR is particularly powerful for determining the anomeric configuration (α or β) of each monosaccharide residue, identifying the monosaccharide types, and confirming the sequence and linkage points between them. The chemical shifts of anomeric protons are highly sensitive to their local environment. Furthermore, specific protons, known as structural-reporter groups, provide direct evidence of linkage positions. For fucosylated oligosaccharides, the chemical shifts of the fucose H-1, H-5, and methyl (CH₃) group protons are characteristic of the type of linkage (e.g., α1-2, α1-3, or α1-4). nih.govresearchgate.net
In an early study on a difucosylated derivative of lacto-N-hexaose isolated from human milk, ¹H-NMR was instrumental in determining the positions of fucosylation. The characteristic chemical shifts of the α-fucose H1 and H5 protons were used to identify the attachment points. nih.gov Advanced 2D NMR techniques, such as Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), and Nuclear Overhauser Effect Spectroscopy (ROESY or NOESY), are used to assign all proton resonances within each sugar ring and to establish through-space proximities between protons on adjacent residues. The observation of a Nuclear Overhauser Effect (NOE) between the anomeric proton of one residue and a proton of the aglycone residue confirms the glycosidic linkage position. nih.gov
More recent approaches also utilize ¹⁵N NMR, as many HMOs contain N-acetylglucosamine (GlcNAc) residues. The ¹H and ¹⁵N chemical shifts of the acetamide group can help distinguish between different HMO isomers. nih.gov
| Fucose Linkage Type | Structural Element | Fuc H-1 (δ ppm) | Fuc CH₃ (δ ppm) |
|---|---|---|---|
| α1-2 | Fuc(α1-2)Gal | 5.18-5.31 | 1.20-1.22 |
| α1-3 | Gal(β1-4)[Fuc(α1-3)]GlcNAc | 5.09-5.14 | 1.16-1.19 |
| α1-4 | Gal(β1-3)[Fuc(α1-4)]GlcNAc | 5.01-5.03 | 1.17-1.18 |
X-ray Crystallography
X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules in the solid state. This technique involves crystallizing the compound of interest and analyzing the diffraction pattern produced when it is irradiated with X-rays. The resulting electron density map allows for the precise determination of atomic positions and bond conformations.
However, the application of X-ray crystallography to complex, flexible oligosaccharides like this compound is exceptionally challenging. The inherent conformational flexibility of glycosidic linkages makes it difficult to obtain the highly ordered, single crystals required for diffraction analysis. To date, a crystal structure for this compound has not been reported in the scientific literature.
Surface Plasmon Resonance (SPR) for Binding Affinity Studies
Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to study biomolecular interactions in real-time. It provides quantitative data on the kinetics and affinity of binding events, making it an invaluable tool for understanding the biological function of HMOs like this compound.
The principle of SPR involves immobilizing one interacting partner (the "ligand") onto a sensor chip with a thin gold film. The other partner (the "analyte") is then flowed in a solution across this surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a shift in the SPR angle. This change is proportional to the mass accumulating on the surface and is recorded in a sensorgram, which plots the response units (RU) over time.
For studying this compound, two primary experimental designs are possible:
Immobilization of the Lectin/Protein: A protein known or suspected to bind fucosylated glycans (e.g., a lectin or a viral capsid protein) is immobilized on the sensor chip. A solution containing this compound is then flowed over the surface as the analyte.
Immobilization of the Oligosaccharide: this compound is chemically modified (e.g., biotinylated or conjugated to a carrier protein like bovine serum albumin) and immobilized on a suitable sensor chip. A solution containing the potential binding protein is then flowed over as the analyte.
While no specific SPR studies on this compound have been published, research on other fucosylated HMOs demonstrates the utility of this method. For instance, SPR has been used to investigate the binding of a mixture of fucosylated HMOs to the fucose-binding lectin from Lotus tetragonolobus. oup.com In another study, SPR imaging was employed to identify which human milk glycans could inhibit the binding of norovirus capsid particles to their receptors. oup.com
The sensorgram generated from an SPR experiment provides key kinetic data:
Association Phase: The analyte flows over the ligand, and the curve shows the binding event over time. The rate of this curve is used to determine the association rate constant (kₐ).
Dissociation Phase: The analyte solution is replaced with a buffer, and the curve shows the dissociation of the complex over time. The rate of this decay is used to determine the dissociation rate constant (kₔ).
From these rate constants, the equilibrium dissociation constant (Kₔ), a measure of binding affinity, can be calculated (Kₔ = kₔ/kₐ). A lower Kₔ value indicates a stronger binding affinity.
| Interacting Pair | Association Rate (kₐ) (M⁻¹s⁻¹) | Dissociation Rate (kₔ) (s⁻¹) | Dissociation Constant (Kₔ) (M) |
|---|---|---|---|
| Fucosylated Oligosaccharide - Lectin A | 1.5 x 10³ | 3.0 x 10⁻³ | 2.0 x 10⁻⁶ (2.0 µM) |
| Non-fucosylated Oligosaccharide - Lectin A | No Binding Detected | - | - |
| Fucosylated Oligosaccharide - Norovirus Capsid | 2.1 x 10⁴ | 4.2 x 10⁻⁴ | 2.0 x 10⁻⁸ (20 nM) |
This table presents hypothetical data to illustrate the type of quantitative results generated from SPR experiments. The values are representative of typical oligosaccharide-protein interactions.
Emerging Research Directions and Applications of Difucosyllacto N Hexaose a
Role as a Biochemical Reagent and Reference Standard
In the realm of glycobiology and analytical chemistry, purified and well-characterized oligosaccharides are indispensable tools. DFLNHa serves as a crucial biochemical reagent and reference standard in a variety of analytical applications. Its availability as a purified compound allows for the accurate identification and quantification of this specific HMO in complex biological mixtures like human milk.
Commercially available DFLNHa is utilized as a standard for several analytical techniques, including:
Liquid Chromatography (LC): It serves as an identification and retention time standard in various LC-based methods, such as high-performance liquid chromatography (HPLC). In these methods, the retention time of DFLNHa in a sample is compared to that of the pure standard to confirm its presence.
Capillary Electrophoresis (CE): DFLNHa is used as an identification and migration time standard in capillary gel electrophoresis applications, another key technique for separating and analyzing HMOs.
Mass Spectrometry (MS): In conjunction with LC or CE, MS is a powerful tool for the structural elucidation of HMOs. DFLNHa standards are essential for validating MS data and ensuring the correct identification of this oligosaccharide among numerous isomers.
For enhanced detection sensitivity in analytical procedures, DFLNHa can be derivatized with fluorescent dyes. This labeling allows for more precise quantification, particularly in HPLC with fluorescence detection. The use of DFLNHa as a reference standard is fundamental for the qualitative and semi-quantitative profiling of HMOs in research settings.
Mechanistic Investigations in Host-Microbe Interactions
A significant area of HMO research is their role in shaping the infant gut microbiota. HMOs are not digested by the infant but serve as a primary food source for specific beneficial bacteria, particularly Bifidobacterium species. The structural complexity of HMOs, including the presence of fucose residues as in DFLNHa, plays a crucial role in determining which bacterial species can utilize them.
Studies have shown that the ability of different Bifidobacterium strains to consume fucosylated HMOs varies. For example, Bifidobacterium longum subsp. infantis is particularly well-equipped with the genetic machinery to metabolize a wide range of HMOs. The presence of fucosylated HMOs like DFLNHa in the gut can selectively promote the growth of these beneficial microbes, which in turn produce short-chain fatty acids that have numerous health benefits for the infant.
The anti-adhesive properties of fucosylated HMOs are another critical aspect of their function in host-microbe interactions. By mimicking the glycan structures on the surface of intestinal epithelial cells, these HMOs can act as soluble decoys, preventing pathogens from binding to the gut lining and causing infection. nih.gov This mechanism has been demonstrated for various pathogens, highlighting the protective role of fucosylated HMOs.
A study investigating the interplay between HMOs and gut microbiota found that DFLNH was negatively associated with microbiota diversity in secretor mothers. nih.gov This suggests a selective pressure exerted by this specific HMO on the microbial community.
Glycan Engineering and Structure-Function Relationship Studies
The intricate structures of HMOs present a significant challenge for their large-scale production. Glycan engineering, through chemoenzymatic synthesis, offers a promising avenue to overcome this hurdle and to generate a diverse library of HMOs for research purposes. This approach combines the precision of chemical synthesis for creating core structures with the high regio- and stereoselectivity of enzymatic reactions for subsequent modifications, such as fucosylation. umd.edudigitellinc.comresearchgate.net
By using specific fucosyltransferases, researchers can add fucose residues to precursor oligosaccharides in a controlled manner to synthesize DFLNHa and its isomers. nih.govresearchgate.net This allows for the production of structurally defined HMOs that are essential for detailed structure-function relationship studies. Having access to pure, structurally defined DFLNHa enables researchers to investigate how specific structural features, such as the position of the fucose linkages, influence its biological activity. For instance, these synthetic oligosaccharides can be used to study their interactions with specific bacterial glycosidases or host cell receptors.
These studies are crucial for understanding the precise mechanisms by which DFLNHa and other fucosylated HMOs exert their effects on the gut microbiota and the immune system. The knowledge gained from these investigations can inform the development of novel prebiotics and other therapeutic agents.
Computational and In Silico Modeling for Binding Affinities and Interactions
Computational and in silico modeling have become powerful tools for investigating the interactions between glycans and proteins at a molecular level. These methods can predict the binding affinities and specific interactions of HMOs like DFLNHa with various proteins, such as bacterial adhesins and host lectins.
Molecular docking simulations can be used to model the binding of DFLNHa to the active sites of enzymes or the binding pockets of lectins. These simulations provide insights into the key amino acid residues involved in the interaction and the conformational changes that may occur upon binding. This information is invaluable for understanding the molecular basis of the biological functions of DFLNHa.
For example, in silico studies can help to elucidate how DFLNHa inhibits the binding of pathogens to host cells by predicting its binding affinity to bacterial adhesins. Similarly, these models can shed light on the interactions between DFLNHa and host lectins, which are involved in immune regulation. By understanding these interactions, researchers can better predict the biological effects of DFLNHa and design novel glycan-based therapeutics.
Development of Novel Research Tools and Assays
The availability of purified DFLNHa has facilitated the development of novel research tools and assays for studying glycan-protein interactions and for high-throughput analysis of HMOs.
One such tool is the glycan microarray . These arrays consist of a library of different glycans, including DFLNHa, immobilized on a solid surface. They can be used to screen for interactions with a wide range of biological samples, such as antibodies, lectins, or even whole cells. chemilyglycoscience.com This technology allows for the rapid and sensitive detection of glycan-binding partners and can provide valuable information about the specificity of these interactions.
Fluorescently labeled DFLNHa can also be used as a probe in various binding assays. glyxera.com For example, it can be used to study the binding of DFLNHa to specific receptors on the surface of immune cells or to investigate the substrate specificity of fucosidases.
Furthermore, the development of robust analytical methods, such as ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), allows for the rapid and accurate quantification of DFLNHa in large numbers of biological samples. nih.gov These high-throughput assays are essential for large-scale clinical and epidemiological studies investigating the role of HMOs in health and disease.
| Research Tool/Assay | Description | Application |
|---|---|---|
| Glycan Microarrays | Arrays containing a library of glycans, including DFLNHa, for high-throughput screening of binding interactions. chemilyglycoscience.com | Identifying binding partners of DFLNHa, such as lectins and antibodies. |
| Fluorescently Labeled Probes | DFLNHa derivatized with a fluorescent dye for use in binding assays. glyxera.com | Studying specific interactions with receptors and enzymes. |
| High-Throughput Quantification Methods | Rapid and sensitive analytical techniques like UPLC-MS/MS for measuring DFLNHa concentrations in large sample sets. nih.gov | Facilitating large-scale clinical and epidemiological research on HMOs. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
